molecular formula C21H21F2N5O3S B10941530 2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

Cat. No.: B10941530
M. Wt: 461.5 g/mol
InChI Key: GJHUJSOSOGJENV-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes difluoromethoxy, methoxybenzoyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the Difluoromethoxybenzoyl Intermediate: This step involves the reaction of a suitable benzoyl chloride derivative with difluoromethoxy reagents under controlled conditions.

    Synthesis of the Pyrazolyl Intermediate: This involves the preparation of a pyrazole derivative through cyclization reactions.

    Coupling Reaction: The final step involves coupling the difluoromethoxybenzoyl intermediate with the pyrazolyl intermediate in the presence of a hydrazinecarbothioamide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21F2N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

1-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C21H21F2N5O3S/c1-13-5-3-4-6-15(13)11-28-12-16(10-24-28)25-21(32)27-26-19(29)14-7-8-17(31-20(22)23)18(9-14)30-2/h3-10,12,20H,11H2,1-2H3,(H,26,29)(H2,25,27,32)

InChI Key

GJHUJSOSOGJENV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NNC(=O)C3=CC(=C(C=C3)OC(F)F)OC

Origin of Product

United States

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